1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-12-14(15(17-18)22-2)16(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQTAULRPPLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine Derivatives with Aromatic Carbonyl Linkages
Key Compounds :
- 1-Benzoyl-4-(4-nitrophenyl)piperazine (I) and 1-(4-bromobenzoyl)-4-phenylpiperazine (II) () Structural Similarities: Both feature a 4-phenylpiperazine core connected to a benzoyl group (aromatic carbonyl). Differences: The target compound replaces the benzoyl group with a substituted pyrazole-carbonyl, introducing methoxy and methyl groups. Synthesis: Compounds I and II were synthesized via nucleophilic substitution or coupling reactions, crystallizing in orthorhombic/monoclinic systems .
Data Table 1: Piperazine Derivatives with Carbonyl Linkages
*Calculated based on molecular formula.
Pyrazole-Piperazine Hybrids
Key Compounds :
- 1-Methyl-3-[4-(3-methyl-benzyl)-piperazine-1-carbonyl]-1H-pyrazole-4-carboxylic acid ()
- Structural Similarities : Contains a pyrazole ring linked to piperazine via a carbonyl group.
- Differences : The target compound has a 3-methoxy-1-methylpyrazole instead of a carboxylic acid-substituted pyrazole.
- Synthesis : Synthesized via coupling reactions using carbonyldiimidazole (CDI) in dimethylformamide .
- Activity : Pyrazole-piperazine hybrids are often evaluated for antimicrobial or anticancer properties, though specific data for this compound is lacking.
Data Table 2: Pyrazole-Piperazine Hybrids
Piperazine Derivatives with Alkyl/Aryl Substituents
Key Compounds :
- 1-(3-Nitrophenyl)-4-phenylpiperazine (4a) and 1-Benzyl-4-(3-nitrophenyl)piperazine (4b) ()
- Structural Similarities : Share the 4-phenylpiperazine core.
- Differences : Lack the pyrazole-carbonyl moiety; instead, they have nitro or benzyl groups.
- Synthesis : Microwave-assisted reactions or alkylation with nitrobenzene derivatives .
- Activity : Nitrophenyl-piperazines are often explored for dopamine receptor modulation.
Data Table 3: Piperazine Derivatives with Nitro/Aryl Groups
Pharmacological Potential
Biological Activity
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.36 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induction of apoptosis |
| Compound B | MCF7 | 0.46 | Autophagy induction |
| Compound C | NCI-H460 | 0.39 | Aurora-A kinase inhibition |
These findings suggest that the compound may act by inducing programmed cell death or inhibiting critical pathways involved in tumor growth.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases, such as Aurora-A kinase, which plays a crucial role in cell cycle regulation.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a significant aspect of the compound's anticancer activity.
- Autophagy Modulation : Some derivatives have been shown to trigger autophagic processes, contributing to their cytotoxic effects against cancer cells.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in preclinical models:
- Study on A549 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent.
- MCF7 Cell Line Study : Another compound exhibited an IC50 value of 0.46 µM, highlighting its effectiveness in inhibiting breast cancer cell proliferation through autophagy.
Q & A
What are the most effective synthetic routes for 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine, and how do reaction conditions influence yield?
Basic Synthesis:
The compound can be synthesized via coupling reactions between a pyrazole-carboxylic acid derivative and 4-phenylpiperazine. A common method involves activating the carboxylic acid group using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in anhydrous dichloromethane (DCM) under reflux conditions . Microwave-assisted synthesis (e.g., 280°C for 10–15 minutes) is also effective for cyclization steps, reducing reaction time and improving purity .
Advanced Optimization:
Microwave heating (General Procedure F in ) enhances reaction kinetics compared to conventional methods, particularly for heterocycle formation. Solvent choice (e.g., DMSO vs. DCM) and catalyst selection (e.g., CuSO₄·5H₂O in click chemistry) critically affect regioselectivity. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole formation efficiency but requires strict control of oxygen levels to prevent catalyst deactivation .
How can researchers resolve contradictory solubility data reported for this compound in different solvents?
Basic Characterization:
Standard solubility tests in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) should be performed under controlled temperatures (20–25°C). Conflicting data may arise from impurities or polymorphic forms.
Advanced Analysis:
High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while differential scanning calorimetry (DSC) identifies polymorphs. For example, notes solubility discrepancies due to non-polar sulfonyl groups, which may form aggregates in aqueous buffers. Dynamic light scattering (DLS) can assess aggregation states .
What computational strategies are recommended to predict the compound’s binding affinity for neurological targets?
Basic Docking:
Molecular docking using AutoDock Vina or Schrödinger Suite can model interactions with targets like serotonin receptors or PARP enzymes. The pyrazole and piperazine moieties often engage in hydrogen bonding with catalytic residues .
Advanced Simulations:
Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations refine binding energy calculations, particularly for flexible regions like the methoxy group. MD (molecular dynamics) simulations over 100+ ns trajectories assess stability of ligand-receptor complexes .
How do researchers validate the neuroprotective effects observed in vitro against radiation-induced damage?
Basic In Vitro Models:
Primary murine neural stem cells (NSCs) exposed to γ-radiation (2–10 Gy) can be treated with the compound (1–10 µM). Cell viability assays (MTT, ATP luminescence) and apoptosis markers (caspase-3/7) quantify protection .
Advanced In Vivo Studies:
In C57BL/6 mice with GL261-luciferase gliomas, intracranial administration (5 mg/kg) post-radiation preserves nestin-GFP⁺ neural progenitor populations. Microglial activation (Iba1 staining) and cognitive outcomes (Morris water maze) validate functional recovery without compromising tumor radiosensitivity .
What strategies address discrepancies in reported IC₅₀ values across different cancer cell lines?
Basic Screening:
Dose-response curves (0.1–100 µM) across BRCA1-deficient (e.g., HCC1937) and wild-type lines (e.g., MCF-7) should be replicated with standardized ATP-based viability assays. Contradictions may arise from metabolic activity variations or off-target effects .
Advanced Mechanistic Studies:
RNA-seq or phosphoproteomics identifies pathway-specific responses. For instance, PARP-1 inhibition (IC₅₀ = 1.4 nM in ) may dominate in BRCA-mutated cells, while off-target kinase inhibition (e.g., JAK2) could explain activity in other lines. Competitive binding assays with radiolabeled ligands clarify selectivity .
How can structural modifications enhance metabolic stability without reducing potency?
Basic SAR Insights:
The 3-methoxy group on the pyrazole ring is critical for target engagement but susceptible to demethylation. Methyl-to-cyclopropyl substitution at the 1-position reduces CYP450-mediated oxidation .
Advanced PK Studies:
In vivo pharmacokinetics in Sprague-Dawley rats (oral vs. IV administration) with LC-MS/MS quantification identify unstable metabolites. Deuteration at labile positions (e.g., methoxy methyl) prolongs half-life, as seen in deuterated PARP inhibitors .
What analytical techniques best characterize degradation products under accelerated stability conditions?
Basic Stability Testing:
Forced degradation (40°C/75% RH for 4 weeks) in pH 1–9 buffers, followed by HPLC-UV, identifies major degradation pathways (e.g., hydrolysis of the carbonyl group) .
Advanced Structural Elucidation:
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR track degradation kinetics. 2D-COSY and NOESY confirm stereochemical changes in degradants. For example, highlights amide bond cleavage under acidic conditions, forming phenylpiperazine and pyrazole fragments .
How can researchers optimize formulations to improve blood-brain barrier (BBB) penetration?
Basic Permeability Assessment:
Parallel artificial membrane permeability assay (PAMPA-BBB) predicts passive diffusion. LogP values >2 (from ’s solubility data) suggest moderate BBB penetration, which can be enhanced with prodrug strategies (e.g., esterification of the carbonyl group) .
Advanced Nanocarrier Systems:
Lipid nanoparticles (LNPs) or micelles incorporating the compound (10% w/w) improve bioavailability in murine models. In vivo imaging (bioluminescence or PET) tracks brain accumulation post-IV injection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
